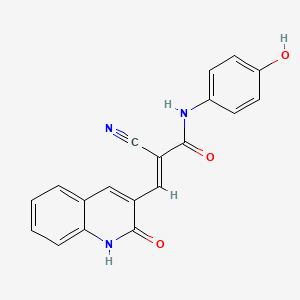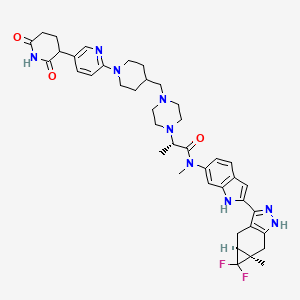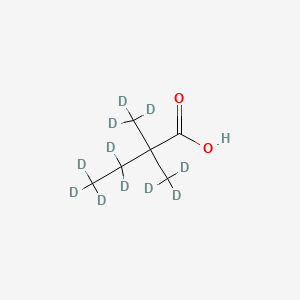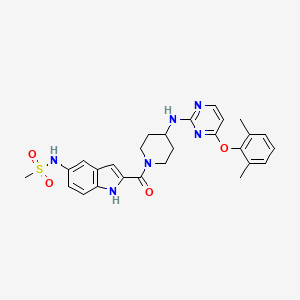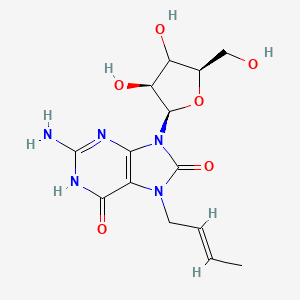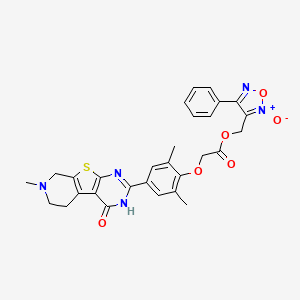
BRD4 Inhibitor-26
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BRD4 Inhibitor-26 is a small-molecule inhibitor targeting the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histones. BRD4 has been implicated in various diseases, including cancer and inflammation, making it an attractive target for therapeutic intervention .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of BRD4 Inhibitor-26 typically involves the construction of a benzo[d]isoxazole scaffold. The synthetic route includes several key steps:
Formation of the benzo[d]isoxazole core: This step involves the cyclization of appropriate precursors under specific conditions to form the benzo[d]isoxazole ring.
Functionalization of the core: Various substituents are introduced to the benzo[d]isoxazole core through reactions such as halogenation, alkylation, and acylation.
Final coupling reactions: The final product is obtained by coupling the functionalized benzo[d]isoxazole with other molecular fragments under optimized conditions
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing continuous flow chemistry to enhance yield and purity. The process also involves rigorous quality control measures to ensure consistency and efficacy of the final product .
化学反応の分析
Types of Reactions
BRD4 Inhibitor-26 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often in the presence of catalysts or under reflux conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated or hydrogenated compounds. Substitution reactions can result in various functionalized derivatives of this compound .
科学的研究の応用
BRD4 Inhibitor-26 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of bromodomains in gene regulation and chromatin remodeling.
Biology: Employed in research to understand the epigenetic mechanisms underlying various biological processes, including cell differentiation and development.
Medicine: Investigated for its potential therapeutic effects in treating cancers, such as acute myeloid leukemia, prostate cancer, and breast cancer, as well as inflammatory diseases
作用機序
BRD4 Inhibitor-26 exerts its effects by binding to the bromodomains of BRD4, thereby preventing the interaction between BRD4 and acetylated lysine residues on histones. This disruption inhibits the recruitment of transcriptional machinery to chromatin, leading to the downregulation of oncogenes and other genes involved in cell proliferation and survival. Additionally, this compound has been shown to interfere with DNA damage response pathways, further contributing to its anticancer effects .
類似化合物との比較
BRD4 Inhibitor-26 can be compared with other BRD4 inhibitors, such as:
JQ1: A well-known BRD4 inhibitor with similar binding affinity but different pharmacokinetic properties.
I-BET762: Another BRD4 inhibitor with distinct structural features and therapeutic potential.
OTX015: A clinical-stage BRD4 inhibitor with promising anticancer activity .
This compound is unique due to its specific binding mode, which may offer advantages in terms of selectivity and efficacy. Its distinct chemical structure also allows for the exploration of novel therapeutic applications and combination therapies .
特性
分子式 |
C29H27N5O6S |
|---|---|
分子量 |
573.6 g/mol |
IUPAC名 |
(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methyl 2-[2,6-dimethyl-4-(11-methyl-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)phenoxy]acetate |
InChI |
InChI=1S/C29H27N5O6S/c1-16-11-19(27-30-28(36)24-20-9-10-33(3)13-22(20)41-29(24)31-27)12-17(2)26(16)39-15-23(35)38-14-21-25(32-40-34(21)37)18-7-5-4-6-8-18/h4-8,11-12H,9-10,13-15H2,1-3H3,(H,30,31,36) |
InChIキー |
SUMJFWHWPZJWDQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1OCC(=O)OCC2=[N+](ON=C2C3=CC=CC=C3)[O-])C)C4=NC5=C(C6=C(S5)CN(CC6)C)C(=O)N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



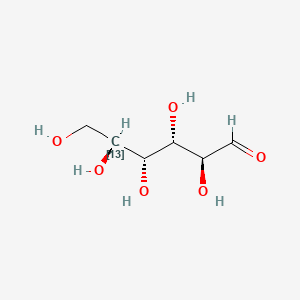




![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

